molecular formula C23H18N2O5S B2812647 1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 1023798-46-0

1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B2812647
CAS No.: 1023798-46-0
M. Wt: 434.47
InChI Key: KGQURKNNTJPMLJ-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and thiophenyl groups attached to a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiophene-3-carbaldehyde in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions to form the diazinane trione core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione: Lacks the thiophenyl group, which may affect its reactivity and applications.

    1,3-Bis(4-methoxyphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione: Contains a phenyl group instead of a thiophenyl group, leading to different chemical properties.

Uniqueness

1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is unique due to the presence of both methoxyphenyl and thiophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-29-18-7-3-16(4-8-18)24-21(26)20(13-15-11-12-31-14-15)22(27)25(23(24)28)17-5-9-19(30-2)10-6-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQURKNNTJPMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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